3-(3-Methyl-2-butenyl)benzaldehyde

CAS No.:

Cat. No.: VC13938466

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 3-(3-methylbut-2-enyl)benzaldehyde |

| Standard InChI | InChI=1S/C12H14O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8-9H,7H2,1-2H3 |

| Standard InChI Key | BEGSAZGTDSSAMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=CC(=CC=C1)C=O)C |

Introduction

Chemical Identity and Structural Characteristics

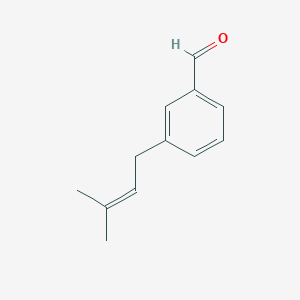

3-(3-Methyl-2-butenyl)benzaldehyde (CHO) consists of a benzaldehyde core with a prenyl group (-CH-CH=C(CH)) at position 3 (Figure 1). Key structural features include:

-

Molecular formula: CHO

-

Functional groups: Aldehyde (-CHO) and prenyl substituent.

Figure 1: Proposed structure of 3-(3-Methyl-2-butenyl)benzaldehyde.

(Note: Direct crystallographic data are unavailable; structure inferred from analogous compounds .)

Synthesis and Isolation

Friedel-Crafts Alkylation

A common method for introducing prenyl groups involves Friedel-Crafts alkylation. For example:

-

Reactants: Benzaldehyde derivatives (e.g., 3-hydroxybenzaldehyde) and 3-methyl-2-butenyl bromide.

-

Conditions: Lewis acid catalysts (e.g., AlCl) in anhydrous solvents .

Microwave-Assisted Condensation

Microwave irradiation enhances reaction efficiency:

-

Example: Synthesis of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone from 4-hydroxy-3-prenylacetophenone and benzaldehyde under microwave conditions (80°C, 10 min) .

Claisen-Schmidt Condensation

Used for chalcone derivatives but adaptable for benzaldehyde analogs:

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Advantages |

|---|---|---|---|

| Friedel-Crafts | AlCl, RT, 24h | 20–27% | Simplicity |

| Microwave-assisted | 80°C, 10 min | >80% | Rapid, energy-efficient |

| Claisen-Schmidt | NaOH, EtOH, reflux | 50–70% | Scalability |

Physicochemical Properties

NMR Spectroscopy

-

H NMR (CDCl):

-

C NMR:

IR Spectroscopy

Physical Properties

-

Boiling point: Estimated ~250–280°C (analogous to 4-hydroxy derivatives ).

-

Solubility: Lipophilic; soluble in chloroform, methanol, and DMSO .

Applications and Biological Activity

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume